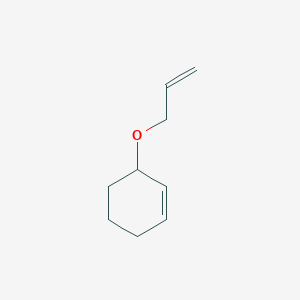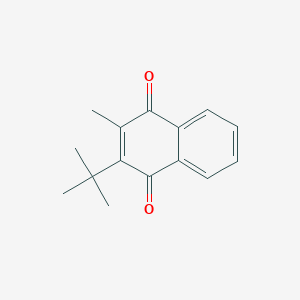![molecular formula C13H16N2O4 B13995308 1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione CAS No. 68549-78-0](/img/structure/B13995308.png)
1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione is a compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The compound can also be synthesized through multicomponent reactions, which are high-yielding and operationally friendly . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various oxidants . Major products formed from these reactions include tricyclic indoles and other indole derivatives .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing biologically active molecules. In biology and medicine, it has shown potential as an antiviral, anticancer, and antimicrobial agent . Its diverse biological activities make it a valuable compound for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione involves its interaction with various molecular targets and pathways. It binds with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione can be compared with other indole derivatives, such as indole-3-carbaldehyde and its derivatives . These compounds share similar biological activities but differ in their chemical structures and specific applications. The unique structure of this compound allows it to exhibit distinct properties and potential therapeutic benefits .
Properties
CAS No. |
68549-78-0 |
|---|---|
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-[[bis(2-hydroxyethyl)amino]methyl]indole-2,3-dione |
InChI |
InChI=1S/C13H16N2O4/c16-7-5-14(6-8-17)9-15-11-4-2-1-3-10(11)12(18)13(15)19/h1-4,16-17H,5-9H2 |
InChI Key |
WRDDNJBRKKTPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



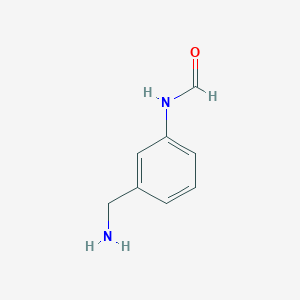
![1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one](/img/structure/B13995244.png)
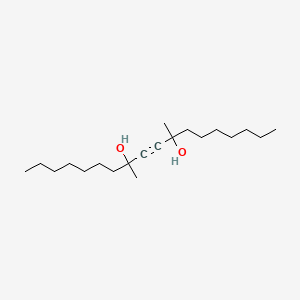
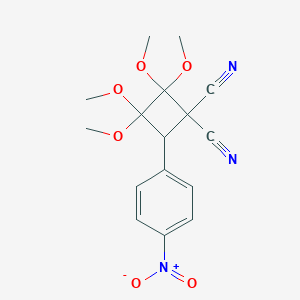
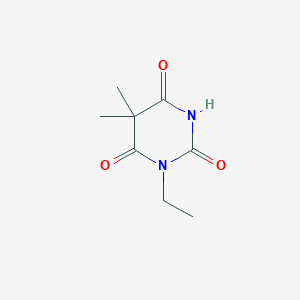
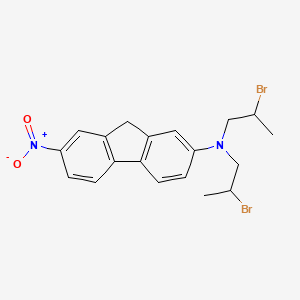
![2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995270.png)
![1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine](/img/structure/B13995277.png)
![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13995284.png)
![2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol](/img/structure/B13995286.png)
![1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)
